molecular formula C16H10N4O6 B2662716 2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine CAS No. 53304-63-5

2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine

Cat. No.: B2662716
CAS No.: 53304-63-5
M. Wt: 354.278
InChI Key: MMFKMKSWZFZKIE-UHFFFAOYSA-N
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Description

2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] is a complex organic compound characterized by its unique structure, which includes a phenylenebis(oxy) linkage and nitro-substituted pyridine rings

Scientific Research Applications

2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

    Medicine: Investigated for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the production of advanced materials and polymers with specific properties.

Safety and Hazards

A Material Safety Data Sheet (MSDS) is available for this compound . For detailed safety and hazard information, please refer to the MSDS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] typically involves multi-step organic reactions. One common method includes the reaction of 1,3-phenylenebis(oxy) with 5-nitropyridine under controlled conditions. The reaction may require the use of catalysts and specific solvents to achieve the desired product.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] can undergo various chemical reactions, including:

    Oxidation: The nitro groups can be further oxidized under strong oxidizing conditions.

    Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst.

    Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the nitro-substituted pyridine rings.

Common Reagents and Conditions

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Hydrogen gas with a palladium or platinum catalyst.

    Substitution: Nucleophiles such as amines or thiols under basic conditions.

Major Products

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of substituted pyridine derivatives.

Mechanism of Action

The mechanism of action of 2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] involves its interaction with molecular targets such as enzymes or receptors. The nitro groups may play a crucial role in its biological activity by participating in redox reactions or forming reactive intermediates that can interact with cellular components.

Comparison with Similar Compounds

Similar Compounds

    2,2’-[1,2-Phenylenebis(oxy)]diacetamide: Similar structure with acetamide groups instead of nitro groups.

    2,2’-[1,4-Phenylenebis(oxy)]diacetic acid: Contains diacetic acid groups instead of nitro groups.

    Oxirane, 2,2’-[1,3-phenylenebis(oxymethylene)]bis-: Contains oxirane groups instead of nitro groups.

Uniqueness

2- 2-[1,3-phenylenebis(oxy)]bis[5-nitro- (9CI)-Pyridine] is unique due to its specific combination of phenylenebis(oxy) linkage and nitro-substituted pyridine rings, which confer distinct chemical and biological properties not found in the similar compounds listed above.

Properties

IUPAC Name

5-nitro-2-[3-(5-nitropyridin-2-yl)oxyphenoxy]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H10N4O6/c21-19(22)11-4-6-15(17-9-11)25-13-2-1-3-14(8-13)26-16-7-5-12(10-18-16)20(23)24/h1-10H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMFKMKSWZFZKIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)OC2=NC=C(C=C2)[N+](=O)[O-])OC3=NC=C(C=C3)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H10N4O6
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

354.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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